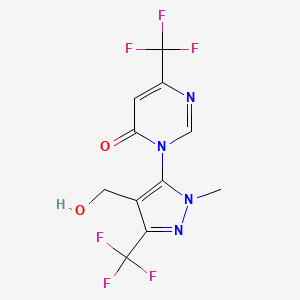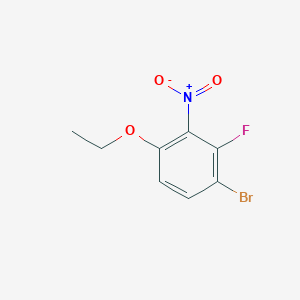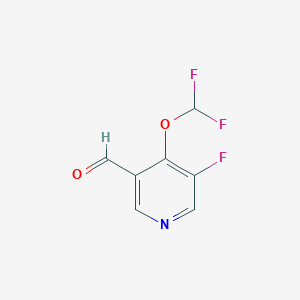
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Übersicht
Beschreibung
Synthesis Analysis
To evaluate their suitability in drug design, a series of N-trifluoromethyl amines and azoles were synthesized . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging .Molecular Structure Analysis
N-Trifluoromethyl amines and azoles have been synthesized and their stability in aqueous media has been investigated .Chemical Reactions Analysis
N-Trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability .Physical And Chemical Properties Analysis
N-Trifluoromethyl azoles can serve as bioisosteres of propyl and butyl azoles . They have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals Development
The trifluoromethyl group is increasingly significant in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents. The compound could be utilized in the development of new drugs, particularly those targeting diseases where modulation of protein activity is crucial. Its structural features may contribute to improved pharmacokinetic properties .
Agrochemicals Synthesis
In agrochemicals, the trifluoromethyl group can impart desirable properties such as increased potency and environmental resistance. This compound could be involved in synthesizing novel agrochemicals that offer enhanced performance in plant protection and growth regulation .
Materials Science
The unique electronic properties of the trifluoromethyl group can be leveraged in materials science. This compound might be used to synthesize materials with specific electronic or photonic characteristics, potentially useful in creating advanced semiconductors or photovoltaic cells .
Radical Trifluoromethylation Reactions
This compound could act as a radical precursor in trifluoromethylation reactions. Such reactions are valuable in creating carbon-fluorine bonds, which are pivotal in various chemical industries due to their stability and reactivity .
Chemical Biology
In chemical biology, the compound’s ability to interact with biological macromolecules could be explored. It might serve as a tool for probing the function of enzymes or receptors, particularly those where the trifluoromethyl group can mimic the natural substrates or ligands .
Organic Synthesis
The compound could be used in organic synthesis, particularly in constructing complex molecules that require the introduction of a trifluoromethyl group. It might be beneficial in synthesizing building blocks for further chemical transformations .
Photoredox Catalysis
Given its potential to form electron donor-acceptor complexes, this compound could be explored in photoredox catalysis applications. It might facilitate reactions under visible light without the need for additional photoredox catalysts, thus simplifying the reaction setup and reducing costs .
Environmental Chemistry
The compound’s stability and resistance to degradation could make it a candidate for studying long-term environmental effects of fluorinated compounds. It could be used in research aimed at understanding the persistence and bioaccumulation of fluorinated chemicals in ecosystems .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(hydroxymethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N4O2/c1-20-9(5(3-22)8(19-20)11(15,16)17)21-4-18-6(2-7(21)23)10(12,13)14/h2,4,22H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYOHPJMLOGHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)N2C=NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















